5-Chlorobenzo[d]oxazole-2-carbonitrile
Overview
Description
5-Chlorobenzo[d]oxazole-2-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 5-position and a nitrile group at the 2-position of the benzoxazole ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d]oxazole-2-carbonitrile typically involves the reaction of 2-aminophenol with various reagents. One common method includes the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide to form benzo[d]oxazole-2-thiol . This intermediate can then be chlorinated and further reacted with cyanogen bromide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reaction with an amine may yield an aminobenzo[d]oxazole derivative .
Scientific Research Applications
5-Chlorobenzo[d]oxazole-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[d]oxazole-2-carbonitrile is not fully elucidated. its biological effects are thought to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-chlorobenzo[d]oxazole: Exhibits excellent antibacterial activity.
2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.
Uniqueness
5-Chlorobenzo[d]oxazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-1,3-benzoxazole-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPFMQXBPUCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297749 | |
Record name | 5-Chloro-2-benzoxazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33652-89-0 | |
Record name | 5-Chloro-2-benzoxazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33652-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-benzoxazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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